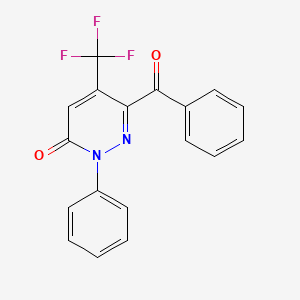
6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone
Overview
Description
“6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone” is a chemical compound with the molecular formula C18H11F3N2O2 and a molecular weight of 344.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazinone ring which is substituted with a benzoyl group at the 6th position, a phenyl group at the 2nd position, and a trifluoromethyl group at the 5th position .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : 6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone derivatives are synthesized using various techniques, including reactions with cyclic Oxalyl compounds and acyl hydrazines (Akcamur, Penn, Ziegler, Sterk, Kollenz, Peters, Peters, & Schnering, 1986).
Chemical Reactivity and Derivatives : The compound undergoes various chemical reactions to form different derivatives. For instance, it reacts with phenylhydrazones and phenylhydrazine, leading to the formation of pyrazole carboxylic acids and isomeric pyridazinones (Akcamur et al., 1986).
Biological Activities
Insect Growth Regulation : Certain derivatives of pyridazinone, including those with benzoylphenylurea, have been studied for their insect growth-regulating properties. These compounds show promising activity against locust nymphs, disrupting their growth and development (Ling Yun, 2008).
Anticonvulsant Activity : Pyridazinone derivatives have been synthesized and tested for anticonvulsant activities. Some of these derivatives have shown significant activity in this regard (Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011).
Antimicrobial Properties : The antimicrobial activity of certain pyridazinone derivatives has been investigated. These compounds have shown effectiveness against bacterial and fungal strains (Verma, Irrchhaiya, Namdeo, Singh, & Khurana, 2015).
Applications in Material Science
- Solubility and Thermodynamics : The solubility and thermodynamic behavior of pyridazinone derivatives in different solvent systems have been studied. This research is crucial for understanding the compound's behavior in various environments (Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017).
properties
IUPAC Name |
6-benzoyl-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O2/c19-18(20,21)14-11-15(24)23(13-9-5-2-6-10-13)22-16(14)17(25)12-7-3-1-4-8-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTJIKOELXSWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzoyl-2-phenyl-5-(trifluoromethyl)-3-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




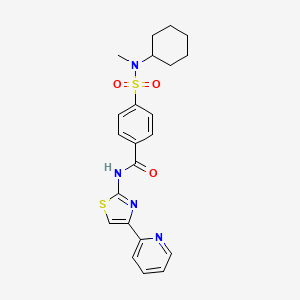
![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)


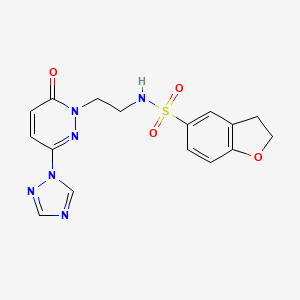
![6-Methyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2655637.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide](/img/structure/B2655639.png)
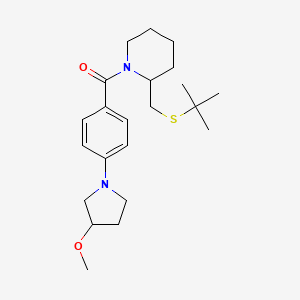
![N-[5-Methyl-1-(3-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2655643.png)
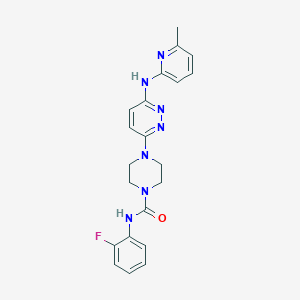
![1-(2,4-Dichlorophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2655650.png)